molecular formula C10H11ClF2N2O2 B1405638 N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea CAS No. 1427460-88-5

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea

Cat. No.: B1405638
CAS No.: 1427460-88-5
M. Wt: 264.65 g/mol
InChI Key: HQWPACCXIMDHGW-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea (Molecular Formula: C 10 H 11 ClF 2 N 2 O 2 , Molecular Weight: 264.66 g/mol) is a chemical compound of interest in medicinal chemistry and cancer research . The core N-phenyl-N'-(2-chloroethyl)urea structure is a recognized pharmacophore in the development of novel antimitotic agents . Scientific literature indicates that analogues sharing this structural motif, such as those described in studies on combretastatin A-4 mimics, exhibit cell growth inhibition at micromolar levels in various human tumor cell lines . These compounds are investigated for their ability to bind covalently to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing apoptosis in proliferating cells . The 2-chloroethyl group is a key functional moiety that can facilitate covalent interactions with biological targets . The difluoromethoxyphenyl substituent may influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which can impact its bioavailability and pharmacological profile. This product is intended for research applications, including in vitro cytotoxicity screening, mechanism-of-action studies related to tubulin and cell cycle arrest, and as a building block for the synthesis of more complex therapeutic candidates. It is supplied with a guaranteed high level of purity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[3-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O2/c11-4-5-14-10(16)15-7-2-1-3-8(6-7)17-9(12)13/h1-3,6,9H,4-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWPACCXIMDHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204315
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-88-5
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a pesticide. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

This compound can be synthesized through various chemical pathways involving the reaction of difluoromethoxy-substituted phenyl isocyanates with 2-chloroethyl amines. The structure includes a chloroethyl group which is known for its electrophilic properties, potentially enhancing the compound's reactivity with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. Specifically, studies have shown that related compounds can inhibit cell growth in various human tumor cell lines at micromolar concentrations. For instance, a series of N-phenyl-N'-(2-chloroethyl)urea derivatives demonstrated effective inhibition of cell proliferation by targeting the colchicine-binding site on beta-tubulin, leading to cell cycle arrest in the G(2)/M phase .

Table 1: Inhibition of Cell Growth by Urea Derivatives

CompoundTumor Cell LineIC50 (µM)Mechanism of Action
2aA5495Antimitotic
3aMCF-710Colchicine binding
3bHeLa8Cell cycle arrest

The mechanism underlying the antitumor activity of this compound involves:

  • Covalent Binding : The chloroethyl moiety facilitates covalent interactions with nucleophilic sites on proteins, particularly tubulin.
  • Cell Cycle Arrest : Flow cytometric analyses reveal that treated cells exhibit G(2)/M phase arrest, indicating disruption of normal mitotic processes.
  • Apoptosis Induction : Further studies suggest that these compounds may also trigger apoptotic pathways in cancer cells.

Pesticidal Activity

In addition to its antitumor properties, this compound has been investigated for its insecticidal activity. It has been found effective against various agricultural pests, demonstrating a high degree of efficacy comparable to existing pesticides. The compound's mechanism involves interference with the nervous system of insects, leading to paralysis and death.

Case Study: Efficacy Against Coleoptera Larvae

In a controlled study, potato plants treated with this compound showed significant mortality rates among Coleoptera larvae. The treatment involved immersion in a solution containing the compound, followed by monitoring for larval mortality over several days. Results indicated a mortality rate exceeding 85% within the test period.

Scientific Research Applications

Anticancer Activity

N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea is being investigated for its antitumor properties. Studies indicate that it may function similarly to combretastatin A-4, a known antitumor agent. It is believed to target the colchicine-binding site of beta-tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Research has shown that derivatives of this compound exhibit significant growth inhibition across various human tumor cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7), with GI50 values ranging from 250 nM to 8 µM .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-(difluoromethoxy)aniline with 2-chloroethyl isocyanate. The general synthetic route can be outlined as follows:

  • Reagents :
    • 3-(Difluoromethoxy)aniline
    • 2-Chloroethyl isocyanate
    • Solvents (e.g., dichloromethane)
  • Reaction Conditions :
    • Temperature: Controlled heating
    • pH: Monitored to optimize yield
  • Characterization Techniques :
    • High-Performance Liquid Chromatography (HPLC)
    • Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques confirm the structure and purity of the synthesized compound.

Future Research Directions

Further research is needed to explore:

  • The full range of biological activities beyond anticancer effects, such as potential antimicrobial or antifungal properties.
  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • The development of derivatives with enhanced efficacy or reduced toxicity.

Chemical Reactions Analysis

Alkylation via Chloroethyl Group

The 2-chloroethyl group facilitates nucleophilic substitution reactions, particularly in biological systems:

  • Mechanism : The chloroethyl group acts as an alkylating agent, transferring the ethyl group to nucleophilic sites (e.g., DNA bases, proteins).

  • Biological Alkylation :

    • Covalent binding to β-tubulin’s colchicine-binding site, disrupting microtubule assembly .

    • Cell cycle arrest at G2/M phase in human tumor cell lines (IC50 values in micromolar range) .

Table 1: Alkylation Activity in Tumor Cell Lines

CompoundCell Line (IC50, μM)Tubulin Binding Affinity
Analog 2a1.2–2.8High
Analog 3a0.9–3.1Moderate
Analog 3b1.5–4.0Low

Hydrolysis of Urea Moiety

The urea linkage is susceptible to hydrolysis under specific conditions:

  • Acidic/Neutral Hydrolysis : Cleavage of the urea bond yields 3-(difluoromethoxy)aniline and 2-chloroethyl isocyanate.

  • Alkaline Conditions : Degradation to substituted amines and CO2.

Table 2: Hydrolysis Products

ConditionMajor ProductsByproducts
pH < 33-(Difluoromethoxy)aniline2-Chloroethylamine
pH 7–9Partial degradation intermediatesCO2, NH3
pH > 10Substituted phenylurea fragmentsChloride ions

Reactivity of Difluoromethoxy Group

The difluoromethoxy substituent exhibits unique stability and electronic effects:

  • Electron-Withdrawing Nature : Enhances electrophilic aromatic substitution resistance.

  • Hydrolytic Stability : Retains integrity under physiological conditions (pH 3–9).

  • Dehalogenation : Fluorine atoms remain inert under standard reaction conditions.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 3: Reactivity Comparison with Analogues

CompoundKey FeatureBiological Activity
N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]ureaTrifluoromethoxy substitutionReduced tubulin binding
N,N'-bis(2-chloroethyl)ureaDual chloroethyl groupsCytotoxic (alkylation)
1-[3-(difluoromethoxy)phenyl]ureaNo chloroethyl groupNo antimitotic activity

Synthetic Pathways

Key steps in synthesis include:

  • Formation of Urea Core :

    • Reaction of 3-(difluoromethoxy)phenyl isocyanate with 2-chloroethylamine.

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane).

  • Yield Optimization :

    • 65–78% yield under anhydrous conditions .

Stability Profile

  • Thermal Stability : Stable up to 150°C (decomposition onset at 180°C).

  • Photolytic Degradation : Sensitive to UV light (λ = 254 nm), forming chloroethyl radicals.

Research Gaps

  • Limited data on cross-coupling reactions (e.g., Suzuki-Miyaura).

  • No reported catalytic applications or material science integrations.

Comparison with Similar Compounds

Structural Analogues in the CEU Family

CEUs share a common N-(2-chloroethyl)urea backbone but differ in the aryl substituent, which dictates their biological activity. Key analogues include:

Compound Name Aryl Substituent Key Features IC50 (Wild-Type Cells) Mechanism Reference
4-tBCEU 4-tert-butylphenyl High cytotoxicity; disrupts microtubules via β-tubulin alkylation at Cys239 11.6 ± 0.7 µM
4-isopropyl CEU 4-isopropylphenyl Moderate activity; resistance in tubulin-mutated cells ~20 µM
HBCEU 3-(4-hydroxybutyl)phenyl Enhanced solubility; retains microtubule depolymerization Not reported
MPCEU 3-(5-methoxypentyl)phenyl Improved metabolic stability Not reported
N-(2-Chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea 3-(difluoromethoxy)phenyl Potential for increased lipophilicity and electron-withdrawing effects Not tested

Key Observations :

  • The 3-(difluoromethoxy)phenyl group introduces electron-withdrawing fluorine atoms , which may enhance binding to β-tubulin’s colchicine site compared to alkyl or alkoxy substituents .

Mechanistic Comparison with Nitrosoureas

Nitrosoureas (e.g., BCNU) are DNA alkylating agents, whereas CEUs target β-tubulin. Key differences:

Feature CEUs (e.g., 4-tBCEU, Current Compound) Nitrosoureas (e.g., BCNU)
Primary Target β-Tubulin (Cys239) DNA (guanine N7/O6 alkylation)
Mechanism Microtubule depolymerization DNA crosslinking and strand breaks
Resistance Profile Resistant in tubulin-mutated cells Resistant in cells with DNA repair upregulation
Metabolism Minimal hepatic metabolism Rapid microsomal denitrosation

The absence of a nitroso group in this compound precludes DNA damage, aligning it with CEUs’ microtubule-selective action .

Comparison with Pesticidal Ureas

Urea-based pesticides (e.g., fluometuron) differ structurally and functionally:

Compound Structure Application Mechanism
Fluometuron N,N-dimethyl-N'-(3-trifluoromethylphenyl) Herbicide Photosystem II inhibition
Current Compound N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl] Research (antimitotic) Microtubule disruption

The 2-chloroethyl group in the current compound is critical for alkylation-driven antimitotic activity, absent in pesticidal ureas .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3-(difluoromethoxy)aniline with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, highlights the use of coupling agents (e.g., carbonyldiimidazole) for urea bond formation and purification via column chromatography to achieve >90% purity. LC-MS is recommended for real-time monitoring of intermediates .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques include:

  • NMR (¹H/¹³C) to confirm urea linkage and substituent positions.
  • LC-MS (ESI) for molecular ion verification (e.g., expected [M+H]+ at ~300–350 m/z range) .
  • FT-IR to validate carbonyl (C=O) and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively).
    Discrepancies in spectral data (e.g., unexpected peaks) should prompt re-evaluation of solvent purity, reaction byproducts, or isomer formation. Recrystallization in ethanol/water mixtures can improve sample homogeneity .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Antiproliferative assays (e.g., MTT on cancer cell lines like HT-1080 fibrosarcoma) to determine IC₅₀ values. reports micromolar activity for similar chloroethylurea derivatives .
  • Enzyme inhibition studies (e.g., kinase or methyltransferase assays) due to structural similarity to SMYD2 probes .
  • Solubility testing in DMSO/PBS for in vitro compatibility. Use concentrations ≤10 µM to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its microtubule-inhibiting properties?

  • Modify substituents : Replace the difluoromethoxy group with bioisosteres (e.g., trifluoromethyl or methoxy) to assess hydrophobicity effects .
  • Introduce rigid linkers : Replace the urea group with imidazolidin-2-one (as in ) to improve binding to the colchicine site .
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with β-tubulin’s colchicine-binding site (C-BS). highlights the importance of chloroethyl group orientation for covalent binding .

Q. How can conflicting data on synthesis yields and purity be systematically addressed?

  • Controlled experiments : Vary reaction parameters (temperature, solvent, catalyst) in a factorial design to isolate yield-limiting factors. suggests that prolonged reflux in polar solvents (e.g., DMF) reduces byproduct formation .
  • Advanced purification : Use preparative HPLC with a C18 column for high-resolution separation of urea derivatives. reports gradient elution (water/acetonitrile + 0.1% formic acid) for optimal results .
  • Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) to validate purity claims .

Q. What strategies mitigate instability of the chloroethyl group during storage or biological assays?

  • Lyophilization : Store the compound as a lyophilized powder at -80°C under argon to prevent hydrolysis .
  • Stabilizing formulations : Encapsulate in cyclodextrin or lipid nanoparticles for aqueous compatibility .
  • Protective group chemistry : Temporarily replace the chloroethyl group with a tert-butyloxycarbonyl (Boc) moiety during synthesis, followed by deprotection before biological testing .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular dynamics (MD) simulations : Simulate binding to off-target proteins (e.g., voltage-gated sodium channels) to identify selectivity filters. notes that urea derivatives with pyridinyl groups exhibit ion channel modulation .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for substitutions at the difluoromethoxy phenyl ring .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
SolventDichloromethane
Temperature60–80°C (reflux)
CatalystTriethylamine (1.5 eq)
Reaction Time12–24 hours
Purification MethodColumn chromatography

Q. Table 2. Biological Activity Benchmarks for Related Compounds

CompoundIC₅₀ (µM)TargetReference
N-(2-chloroethyl)-3-phenylurea5.2HT-1080 cells
SMYD2 Probe (BAY-598)0.002SMYD2 enzyme
NS1608 (Urea derivative)1.8Potassium channels

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea
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